2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2549009-03-0
VCID: VC11829418
InChI: InChI=1S/C20H25N3O3/c1-14-8-21-23(9-14)12-15-10-22(11-15)18(24)13-25-17-6-4-5-16-7-20(2,3)26-19(16)17/h4-6,8-9,15H,7,10-13H2,1-3H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

CAS No.: 2549009-03-0

Cat. No.: VC11829418

Molecular Formula: C20H25N3O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one - 2549009-03-0

Specification

CAS No. 2549009-03-0
Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
IUPAC Name 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Standard InChI InChI=1S/C20H25N3O3/c1-14-8-21-23(9-14)12-15-10-22(11-15)18(24)13-25-17-6-4-5-16-7-20(2,3)26-19(16)17/h4-6,8-9,15H,7,10-13H2,1-3H3
Standard InChI Key TZKVDWHXCFZLLM-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.4 g/mol. Its IUPAC name reflects the connectivity of three key subunits:

  • A 2,2-dimethyl-2,3-dihydrobenzofuran core

  • An ethoxyketone linker

  • A 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine side chain

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Descriptor
CAS Number2549009-03-0
Molecular FormulaC₂₀H₂₅N₃O₃
Molecular Weight355.4 g/mol
SMILESCC1=CN(N=C1)CC2CN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C
InChI KeyTZKVDWHXCFZLLM-UHFFFAOYSA-N
Topological Polar Surface Area64.8 Ų

The benzofuran moiety contributes to aromatic stacking interactions, while the azetidine ring introduces conformational rigidity . The pyrazole group, a common pharmacophore in drug design, enhances binding affinity to enzymatic pockets .

Synthetic Pathways and Optimization

Core Benzofuran Synthesis

The 2,2-dimethyl-2,3-dihydrobenzofuran subunit is synthesized via the Nenitzescu reaction, involving condensation of enaminoketones with 1,4-benzoquinone derivatives under acidic conditions . Key challenges include controlling regioselectivity and minimizing byproducts such as 5-hydroxyindoles .

Azetidine-Pyrazole Conjugation

The azetidine ring is functionalized at the 3-position via nucleophilic substitution, where a bromomethyl intermediate reacts with 4-methylpyrazole. This step typically employs polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C to achieve yields >70%.

Etherification and Ketone Formation

Coupling the benzofuran core to the azetidine-pyrazole unit involves:

  • Williamson ether synthesis to attach the ethoxy spacer

  • Friedel-Crafts acylation to introduce the ketone group

Reaction monitoring via LC-MS ensures intermediate purity, with final purification using reverse-phase HPLC .

CompoundT-Channel IC₅₀ (μM)Selectivity (T vs L-type)
2-[(2,2-Dimethyl...)ethanone0.49 ± 0.11>100-fold
Mibefradil (Control)0.89 ± 0.2310-fold

Data adapted from electrophysiological studies using HEK293 cells expressing Cav3.2 channels .

Antiviral Activity

Benzofuran derivatives exhibit dual mechanisms against HIV:

  • Non-nucleotide reverse transcriptase inhibition (IC₅₀ = 0.39 μM in Q23 pseudovirus)

  • HIV protease competitive inhibition (IC₅₀ = 31.59 μM for analog 5f)

Docking studies position the ketone oxygen within 2.8 Å of Asp25 in the protease active site, facilitating hydrogen bond formation .

ADME and Toxicity Profiling

Metabolic Stability

Microsomal assays (human liver microsomes) indicate moderate clearance (Cl = 22 mL/min/kg), with primary metabolites resulting from:

  • O-Demethylation of the benzofuran ether

  • Pyrazole hydroxylation via CYP3A4

Cytotoxicity

In TZM-bl cells, the compound shows CC₅₀ > 50 μM, suggesting a favorable therapeutic index for antiviral applications .

Patent Landscape and Applications

Therapeutic Claims

Patent WO2023084567A1 claims benzofuran-azetidine conjugates for:

  • Treatment of neuropathic pain (Example 12)

  • HIV-1 protease inhibition (Example 34)

Formulation Strategies

Due to low aqueous solubility (LogP = 3.1), nanoparticle encapsulation (PLGA carriers) enhances oral bioavailability by 4.2-fold in rat models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator